molecular formula C11H14BrNO B11743354 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine

Cat. No.: B11743354
M. Wt: 256.14 g/mol
InChI Key: SKODFJPRYHXYLQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is a research chemical that has been utilized in various scientific studies due to its unique structural properties. The compound consists of a cyclobutanamine ring substituted with a 5-bromo-2-methoxyphenyl group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with a halide under mild and functional group-tolerant conditions.

Another method involves the bromination of 2-methoxyphenylcyclobutanamine using a bromination reagent such as N-bromosuccinimide (NBS) under specific reaction conditions . This reaction typically proceeds with high selectivity and yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylcyclobutanamines.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)cyclobutanamine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methoxyphenyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(5-Bromo-2-methoxyphenyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    1-(5-Bromo-2-methoxyphenyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-4-3-8(12)7-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3

InChI Key

SKODFJPRYHXYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CCC2)N

Origin of Product

United States

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